2,5-Dimercaptoterephthalic acid
Overview
Description
2,5-Dimercaptoterephthalic acid, also known as DMTP, is a chemical compound that has been studied for its potential applications in both scientific research and in a variety of industrial applications. DMTP is a member of the family of mercaptoacids, which are organic compounds containing both a carboxylic acid group and a sulfhydryl group. DMTP has been studied for its potential applications in the areas of biomedical research, industrial catalysis, and environmental protection.
Scientific Research Applications
Metal-Organic Frameworks (MOFs)
2,5-Dimercaptoterephthalic acid is used as a coupling agent to create Metal-Organic Frameworks (MOFs) . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are a class of materials in which metal-to-ligand interactions are important and the organic ligands included are sometimes referred to as “struts”, one example being 2,5-dimercaptoterephthalic acid. MOFs represent an interesting field of research in the areas of adsorption, catalysis, sensing, and separation processes.
High-Performance Liquid Chromatography (HPLC)
2,5-Dimercaptoterephthalic acid has been used in the separation process in High-Performance Liquid Chromatography (HPLC) . HPLC is a type of column chromatography used frequently in biochemistry and analytical chemistry to identify, quantify, and purify the individual components of a mixture.
Mechanism of Action
Target of Action
It is known that this compound can form complexes with metal ions , suggesting that metal ions could be potential targets.
Mode of Action
2,5-Dimercaptoterephthalic acid interacts with its targets primarily through the formation of complexes. The compound’s symmetrical carboxyl and sulfhydryl structure allows it to assist in the co-assembly of copper ions to produce multifunctional nanozymes .
Biochemical Pathways
The compound’s ability to form complexes with metal ions suggests that it may influence pathways involving these ions .
Result of Action
One study suggests that nanozymes produced from the co-assembly of this compound with copper ions have multicatalytic activity and photothermal response under 808 nm irradiation . These nanozymes could efficiently inhibit bacterial growth through photothermal therapy and catalyze the conversion of intracellular hydrogen peroxide to oxygen, relieving wound hypoxia and improving inflammatory accumulation .
Action Environment
The action, efficacy, and stability of 2,5-Dimercaptoterephthalic acid can be influenced by various environmental factors. For instance, the compound is soluble in water, alcohol, and ketone organic solvents and is stable under acidic conditions . This suggests that the compound’s action could be influenced by the pH and solvent conditions of its environment.
properties
IUPAC Name |
2,5-bis(sulfanyl)terephthalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4S2/c9-7(10)3-1-5(13)4(8(11)12)2-6(3)14/h1-2,13-14H,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGZWQNDFRCZIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S)C(=O)O)S)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20180575 | |
Record name | 2,5-Dimercaptoterephthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20180575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimercaptoterephthalic acid | |
CAS RN |
25906-66-5 | |
Record name | 2,5-Dimercapto-1,4-benzenedicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25906-66-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dimercaptoterephthalic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025906665 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Dimercaptoterephthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20180575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dimercaptoterephthalic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.013 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,5-Dimercaptoterephthalic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DX88CHD4DD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 2,5-Dimercaptoterephthalic acid (DMBD) has the molecular formula C8H6O4S2 and a molecular weight of 230.26 g/mol. Its structure features two carboxylic acid groups and two thiol (-SH) groups attached to a benzene ring. These functional groups allow DMBD to act as a linker in the construction of MOFs. [, ] Specifically, the carboxylic acid groups coordinate with metal ions to form the framework structure, while the thiol groups can be further functionalized or contribute to specific properties of the MOF. [, ]
A: ML-U66SX MOFs, synthesized with controlled amounts of DMBD, can be utilized as sacrificial catalyst supports. [] For instance, in the gold-catalyzed 4-nitrophenol hydrogenation reaction, the controlled release of catalytically active gold nanoclusters, resulting from the gradual framework collapse of ML-U66SX, influences the reaction rate. [] The presence of DMBD and its thiol groups likely contributes to the controlled interaction and release of the gold nanoclusters, impacting the catalytic performance.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.